molecular formula C16H17BrN2O2S B10888870 [4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No.: B10888870
M. Wt: 381.3 g/mol
InChI Key: MTLWOKKTBRYMBZ-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C18H16Br2N2O4 and a molecular weight of 484.147 g/mol This compound is characterized by the presence of a brominated hydroxybenzyl group attached to a piperazine ring, which is further connected to a thienyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 4-(2-hydroxybenzyl)piperazine.

    Substitution: Formation of 4-(5-azido-2-hydroxybenzyl)piperazine or 4-(5-thio-2-hydroxybenzyl)piperazine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in studying reaction mechanisms and pathways.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. The thienyl methanone moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The presence of different substituents on the benzyl or thienyl rings.
  • Chemical Properties: Variations in reactivity and stability due to different functional groups.
  • Applications: Similar compounds may have different biological activities and industrial applications based on their unique structures.

Properties

Molecular Formula

C16H17BrN2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H17BrN2O2S/c17-13-3-4-14(20)12(10-13)11-18-5-7-19(8-6-18)16(21)15-2-1-9-22-15/h1-4,9-10,20H,5-8,11H2

InChI Key

MTLWOKKTBRYMBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC=CS3

Origin of Product

United States

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